1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure with two fluorine atoms and an aminomethyl group
Preparation Methods
The synthesis of 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves several steps:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: The intramolecular cyclization of γ-substituted amino acid derivatives is another approach.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to form the cyclopropane ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of reagents, catalysts, and reaction conditions plays a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the cyclobutane ring.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by others.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds under mild conditions.
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Gabapentin: Both compounds have similar structural features and pharmacological activities.
Aminocaproic Acid: This compound shares some chemical properties and applications with this compound.
The uniqueness of this compound lies in its specific fluorine substitutions and cyclobutane ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-5(2-6,3-9)4(10)11/h1-3,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIFRGGHGNHZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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